molecular formula C16H12BrNOS B2569718 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-15-2

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2569718
CAS No.: 338416-15-2
M. Wt: 346.24
InChI Key: OHGFJXKOJJLXLI-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to an indole ring system with a carbaldehyde functional group.

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The bromophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a bromophenyl thiol reacts with a suitable indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl sulfanyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

2-[(4-bromophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGFJXKOJJLXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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